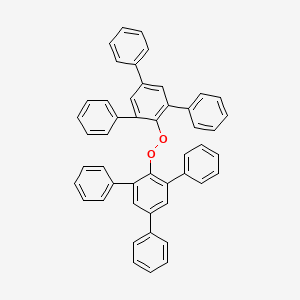
4-hydroxy-N'-octanoyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-octanoyl-hydrazide is a synthetic organic compound with a molecular formula of C18H23N3O4 and a molecular weight of 345.402 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-octanoyl-hydrazide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of anthranilic acid derivatives with suitable reagents.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via ester hydrolysis of the quinoline derivative.
Attachment of the N’-octanoyl-hydrazide Moiety: The final step involves the reaction of the quinoline-3-carboxylic acid with octanoyl hydrazide under appropriate conditions.
Industrial Production Methods
This may include the use of high-temperature transesterification and other specialized techniques to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-octanoyl-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid and hydrazide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and hydrazines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-diones and dihydroquinoline compounds .
Scientific Research Applications
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-octanoyl-hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-octanoyl-hydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: A closely related compound with similar biological activities.
4-Hydroxyquinoline: Another quinoline derivative with antimicrobial properties.
2-Hydroxyquinoline: Known for its use in the synthesis of various heterocyclic compounds.
Uniqueness
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-octanoyl-hydrazide is unique due to its specific hydrazide moiety, which enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C18H23N3O4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-hydroxy-N'-octanoyl-2-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C18H23N3O4/c1-2-3-4-5-6-11-14(22)20-21-18(25)15-16(23)12-9-7-8-10-13(12)19-17(15)24/h7-10H,2-6,11H2,1H3,(H,20,22)(H,21,25)(H2,19,23,24) |
InChI Key |
JKLGKHWFDRVNKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(9-Bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl methyl ether](/img/structure/B11990778.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990784.png)
![7-(4-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11990787.png)
![N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide](/img/structure/B11990799.png)

![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11990816.png)

![[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11990825.png)

![6-(2-methylbutan-2-yl)-4-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11990844.png)
![2-(4-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B11990855.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990867.png)
